molecular formula C26H22N2O5 B5499014 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one

2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one

Cat. No. B5499014
M. Wt: 442.5 g/mol
InChI Key: RWBUZTSQHYLNPR-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as BBP or Butyrophenone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anticancer drugs. However, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is also known to be highly toxic, which can limit its use in certain experiments. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively unstable and can degrade over time, which can affect its efficacy.

Future Directions

There are several areas of research that could benefit from further investigation of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One area is the development of more stable derivatives of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one that can be used in clinical trials. Another area is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in combination with other anticancer drugs to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its potential applications in other fields, such as material science and analytical chemistry.
Conclusion
In conclusion, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is a chemical compound that has shown promise in a variety of scientific fields. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it a valuable compound for further investigation. While there are limitations to its use, further research into 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its derivatives could lead to the development of new and more effective treatments for cancer and other diseases.

Synthesis Methods

2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or a derivative thereof, followed by cyclization to form the benzoxazole ring. The resulting compound can then be further modified to obtain 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one.

Scientific Research Applications

2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in a variety of fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In material science, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a fluorescent probe for the detection of metal ions, while in analytical chemistry, it has been used as a derivatizing agent for the analysis of amino acids and peptides.

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-2-3-16-32-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(13-9-18)28(30)31)26-27-23-6-4-5-7-24(23)33-26/h4-15,17H,2-3,16H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBUZTSQHYLNPR-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

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